4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-Benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound featuring a triazoloquinazolinone core. Its structure includes a benzyl group at the 4-position, a 3-oxopropyl chain linked to a piperazine ring substituted with a 2-(4-chlorophenoxy)ethyl group.
Properties
IUPAC Name |
4-benzyl-1-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31ClN6O3/c32-24-10-12-25(13-11-24)41-21-20-35-16-18-36(19-17-35)29(39)15-14-28-33-34-31-37(22-23-6-2-1-3-7-23)30(40)26-8-4-5-9-27(26)38(28)31/h1-13H,14-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFHMILILHFJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the piperazine ring, and the attachment of the chlorophenoxyethyl group. Common synthetic methods include:
Cyclization Reactions: The formation of the triazoloquinazoline core can be achieved through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions.
Coupling Reactions: The chlorophenoxyethyl group can be attached using coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-benzyl-1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- Benzyl Position and Halogenation: The target compound’s 4-benzyl group (vs. The absence of chlorine at the benzyl position in the target compound could alter electronic effects, influencing receptor affinity .
- Piperazine Modifications: The 2-(4-chlorophenoxy)ethyl substituent introduces a chlorinated aromatic ether, which may improve metabolic stability compared to the analog’s 3-methoxyphenyl group. The latter’s methoxy group could enhance solubility but may increase susceptibility to oxidative metabolism .
Pharmacokinetic and Physicochemical Properties
- Solubility: The analog’s methoxyphenyl group may confer higher aqueous solubility (~0.1 mg/mL estimated) compared to the target’s chlorophenoxyethyl chain, which could reduce solubility but improve membrane permeability .
Receptor Binding and Selectivity
Triazoloquinazolinones are known to interact with GABA receptors, adenosine receptors, or phosphodiesterases. The chlorophenoxyethyl-piperazine moiety in the target compound may enhance selectivity for serotonin or dopamine receptors due to its structural resemblance to atypical antipsychotics. In contrast, the analog’s 3-methoxyphenyl-piperazine group might favor adrenergic receptor modulation .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 559.14 g/mol. The compound features a complex structure that includes a triazoloquinazolinone core, which is known for various pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 559.14 g/mol |
| LogP | 6.1405 |
| Polar Surface Area | 49.74 Ų |
Antimicrobial Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that the triazoloquinazolinone structure may enhance antibacterial efficacy .
Antiviral Activity
Compounds similar to the target molecule have shown antiviral activity, particularly against viral infections by inducing the expression of pathogenesis-related proteins. For instance, a related quinazolinone was reported to inhibit tobacco mosaic virus (TMV) proliferation by enhancing defensive enzyme activity in plant systems .
Anticancer Potential
Studies have also explored the anticancer potential of quinazolinone derivatives. For example, certain compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . This suggests that the target compound may also possess similar properties.
Neuropharmacological Effects
The piperazine moiety in the structure is associated with neuropharmacological activities. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors . This could imply potential applications in treating psychiatric disorders or neurodegenerative diseases.
Case Studies and Research Findings
- Antibacterial Efficacy : A series of studies evaluated the antibacterial properties of structurally related compounds against various pathogens. The findings indicated that modifications to the piperazine and quinazolinone structures significantly influenced antibacterial activity, with some derivatives showing MIC values below 10 µg/mL against resistant strains .
- Antiviral Mechanism : In a study assessing antiviral mechanisms, it was found that certain quinazolinone derivatives could upregulate specific genes involved in plant defense responses, providing insights into their potential as antiviral agents against RNA viruses .
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were assessed using various cancer cell lines. Results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves multi-step protocols, starting with precursor functionalization (e.g., piperazine derivatives) followed by coupling reactions. For example, highlights the use of acetonitrile as a solvent and NaOH for deprotonation in piperazinyl derivative synthesis . To improve yields:
- Optimize stoichiometry : Use a 1.2–1.5 molar excess of reactive intermediates (e.g., 4-chlorophenoxyethyl groups) to drive coupling reactions.
- Catalytic acceleration : Add triethylamine or DMAP to enhance nucleophilic substitution efficiency.
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate intermediates. provides NMR and MS protocols for purity validation .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated in for related triazoloquinazolinones .
- NMR spectroscopy : Use - and -NMR to verify substituent integration (e.g., benzyl protons at δ 4.5–5.0 ppm).
- HPLC-MS : Monitor purity (>98%) with C18 columns and acetonitrile/water gradients (0.1% formic acid). and emphasize spectral matching for validation .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer:
- Analog synthesis : Modify the piperazine (e.g., substitute 4-chlorophenoxy with 4-fluorophenoxy) or triazoloquinazolinone core ( ) .
- In vitro assays : Test analogs against target receptors (e.g., kinase inhibition) using fluorescence polarization or SPR.
- Computational docking : Map binding interactions with software like AutoDock Vina, referencing ’s molecular docking framework .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay standardization : Control variables like buffer pH (e.g., 7.4 for physiological mimicry) and incubation time (’s environmental stability protocols) .
- Orthogonal validation : Confirm results via dual methods (e.g., Western blot + qPCR for protein expression).
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or batch effects.
Advanced: How can computational modeling predict metabolic pathways or toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity.
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation via CYP3A4) with Schrödinger’s Metabolism Module.
- Cross-validation : Compare predictions with in vitro microsomal assays (’s ecological risk framework) .
Basic: How should researchers validate analytical methods for this compound?
Methodological Answer:
- Linearity : Test concentrations across 50–150% of expected range (R² > 0.995).
- Precision : Perform intraday/interday replicates (RSD < 2%).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively), as in ’s IR and NMR validation .
Advanced: What experimental designs assess environmental persistence or biodegradation?
Methodological Answer:
- OECD 301F test : Measure aerobic biodegradation in activated sludge over 28 days.
- LC-MS/MS monitoring : Quantify parent compound and degradation products (e.g., chlorophenoxy fragments).
- Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests (refer to ’s compartmental distribution protocols) .
Advanced: How are crystallographic data used to refine synthetic protocols?
Methodological Answer:
- Polymorph screening : Use solvent/antisolvent crystallization (e.g., ethanol/water) to identify stable forms.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking in triazoloquinazolinones) to optimize crystal packing, as in .
- Thermal analysis : DSC/TGA data (e.g., melting points ±2°C) ensure batch consistency.
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for weighing/synthesis ( ’s safety guidelines) .
- Spill management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acids).
Advanced: How can isotopic labeling (e.g., 14C^{14}C14C) track pharmacokinetics?
Methodological Answer:
- Radiosynthesis : Introduce at the benzyl or piperazine moiety via Pd-catalyzed cross-coupling.
- Biodistribution studies : Administer labeled compound to rodents; quantify radioactivity in plasma/tissues via scintillation counting.
- Metabolite profiling : Use radio-HPLC to isolate and identify labeled metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
